molecular formula C15H23N5 B11748204 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11748204
M. Wt: 273.38 g/mol
InChI Key: IASKGSBOJFFAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine involves the reaction of appropriate pyrazole derivatives with amine groups under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or tetrahydrofuran and may involve catalysts to facilitate the process . The reaction is carried out at low temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, including elemental analysis and spectroscopic techniques, are employed to verify the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with cellular processes essential for the survival of pathogens. Molecular docking studies have shown that the compound can bind to active sites of target proteins, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific structural features, which contribute to its distinct pharmacological properties. Its combination of cyclopentyl and dimethylpyrazole groups enhances its stability and reactivity compared to other pyrazole derivatives .

Properties

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

1-(1-cyclopentylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C15H23N5/c1-12-14(10-17-19(12)2)9-16-7-13-8-18-20(11-13)15-5-3-4-6-15/h8,10-11,15-16H,3-7,9H2,1-2H3

InChI Key

IASKGSBOJFFAHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CN(N=C2)C3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.